Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate
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Overview
Description
Methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate is an organic compound with a complex structure that includes a bromocyclohexyl group and a cyclopentanecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate typically involves the bromination of cyclohexanecarboxylic acid derivatives followed by esterification. One common method includes the reaction of cyclohexanecarboxylic acid with bromine to form 1-bromocyclohexanecarboxylic acid, which is then esterified with methanol in the presence of a catalyst to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of 1-azidocyclohexyl or 1-thiocyanatocyclohexyl derivatives.
Reduction: Formation of cyclohexanol derivatives.
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
Methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and carbonyl groups participate in reduction and oxidation reactions. These interactions are facilitated by the compound’s molecular structure, which allows for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-bromocyclohexanecarboxylate
- Methyl 1-bromocyclopentanecarboxylate
- Methyl 1-bromocycloheptanecarboxylate
Uniqueness
Methyl 1-[(1-bromocyclohexyl)carbonyl]-1-cyclopentanecarboxylate is unique due to its dual ring structure, which imparts distinct reactivity compared to its analogs. The presence of both cyclohexyl and cyclopentyl groups allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C14H21BrO3 |
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Molecular Weight |
317.22 g/mol |
IUPAC Name |
methyl 1-(1-bromocyclohexanecarbonyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H21BrO3/c1-18-12(17)13(7-5-6-8-13)11(16)14(15)9-3-2-4-10-14/h2-10H2,1H3 |
InChI Key |
YGNKTPWIWYYFSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C(=O)C2(CCCCC2)Br |
Origin of Product |
United States |
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